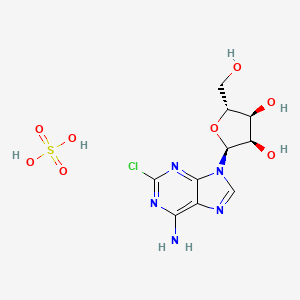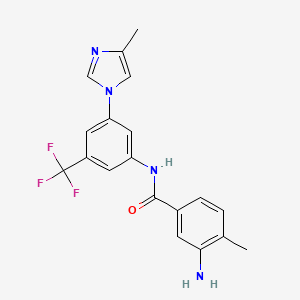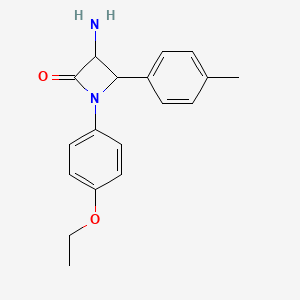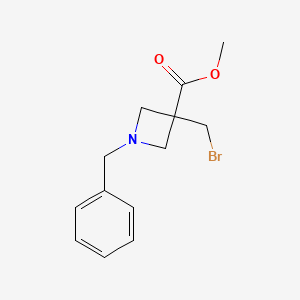
(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a complex organic compound that belongs to the class of nucleoside analogs
准备方法
合成路线和反应条件
(2S,3R,4S,5R)-2-(6-氨基-2-氯-9H-嘌呤-9-基)-5-(羟甲基)四氢呋喃-3,4-二醇硫酸盐的合成通常涉及多个步骤:
起始原料: 合成从选择合适的起始原料开始,例如嘌呤衍生物和受保护的糖基部分。
糖基化反应: 在酸性或碱性条件下,用受保护的糖对嘌呤衍生物进行糖基化,形成核苷类似物。
脱保护: 在温和条件下去除糖基部分的保护基,得到所需的核苷。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以提高产率和纯度。这可能包括使用自动化合成器和高通量筛选技术来确定最有效的反应条件。
化学反应分析
反应类型
氧化: 羟甲基可以被氧化形成羧基。
还原: 氨基可以被还原形成胺。
取代: 氯原子可以被其他亲核试剂取代,例如羟基或硫醇基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 可以用氢氧化钠或硫脲等试剂进行亲核取代反应。
形成的主要产物
氧化: 形成羧酸衍生物。
还原: 形成胺衍生物。
取代: 形成羟基或硫醇衍生物。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建块。它也可以作为研究核苷类似物的模型化合物。
生物学
在生物学研究中,研究该化合物作为抗病毒剂的潜力。它可以通过干扰病毒的核酸合成来抑制某些病毒的复制。
医学
在医学上,研究该化合物在抗癌治疗中的潜在用途。它可以通过靶向特定的分子通路来诱导癌细胞凋亡。
工业
在工业领域,该化合物可用于开发新的药物,并作为分析化学中的参考标准。
作用机制
(2S,3R,4S,5R)-2-(6-氨基-2-氯-9H-嘌呤-9-基)-5-(羟甲基)四氢呋喃-3,4-二醇硫酸盐的作用机制包括将其掺入核酸中。这会导致核酸合成的终止,从而抑制病毒的复制或癌细胞的增殖。该化合物还可以与参与核酸代谢的特定酶相互作用,从而进一步增强其治疗效果。
相似化合物的比较
类似化合物
(2S,3R,4S,5R)-2-(6-氨基-9H-嘌呤-9-基)-5-(羟甲基)四氢呋喃-3,4-二醇: 缺少氯原子。
(2S,3R,4S,5R)-2-(6-氨基-2-氟-9H-嘌呤-9-基)-5-(羟甲基)四氢呋喃-3,4-二醇: 含有氟原子而不是氯原子。
(2S,3R,4S,5R)-2-(6-氨基-2-溴-9H-嘌呤-9-基)-5-(羟甲基)四氢呋喃-3,4-二醇: 含有溴原子而不是氯原子。
独特性
(2S,3R,4S,5R)-2-(6-氨基-2-氯-9H-嘌呤-9-基)-5-(羟甲基)四氢呋喃-3,4-二醇硫酸盐中氯原子的存在可以增强其与某些分子靶标的结合亲和力,使其在抑制病毒复制或诱导癌细胞凋亡方面更有效。硫酸盐基团还可以提高化合物的溶解度和生物利用度,进一步增强其治疗潜力。
属性
分子式 |
C10H14ClN5O8S |
|---|---|
分子量 |
399.77 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C10H12ClN5O4.H2O4S/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;1-5(2,3)4/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);(H2,1,2,3,4)/t3-,5-,6-,9+;/m1./s1 |
InChI 键 |
BFTSVTAGKXVYBQ-FQFMRAEGSA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.OS(=O)(=O)O |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)


![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)


![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)

![3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)


![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)

